Cemadotin

Vue d'ensemble

Description

Cemadotin (LU103793) is a cytotoxic water-soluble pentapeptide analogue of dolastatin 15 . The dolastatin peptides were originally isolated from the shell-less mollusc Dolabella auricularia . Cemadotin blocks cells at mitosis . It exerts its antitumor activity by suppressing spindle microtubule dynamics .

Synthesis Analysis

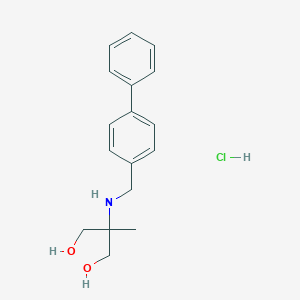

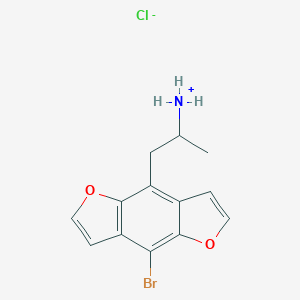

Cemadotin derivatives are used as model drugs in site-specific chemical modification of antibody fragments . A cemadotin derivative containing a sulfhydryl group results in a mixed disulfide linkage . Another approach involves a cemadotin derivative containing an aldehyde group joined via a thiazolidine linkage .

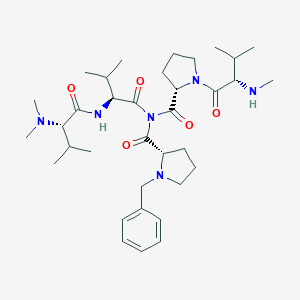

Molecular Structure Analysis

The molecular formula of Cemadotin is C35H56N6O5 . It has an average mass of 640.856 Da and a mono-isotopic mass of 640.431213 Da .

Chemical Reactions Analysis

Cemadotin derivatives are used in site-specific chemical modification of antibody fragments . The ReactionCode format allows encoding and decoding of a reaction into a multi-layer machine-readable code, which aggregates reactants and products into a condensed graph of reaction (CGR) .

Applications De Recherche Scientifique

Cancer Therapy

Cemadotin, as a synthetic analogue of dolastatin 15, exhibits potent antiproliferative and preclinical antitumor activity . It functions by inhibiting microtubule assembly and tubulin polymerization, which are crucial processes for cell division in cancer cells. This mechanism makes it a promising candidate for the treatment of various cancers.

Antibody-Drug Conjugates (ADCs)

Cemadotin has been explored as a cytotoxic payload in ADCs . ADCs are targeted cancer therapies that deliver cytotoxic drugs directly to tumor cells, minimizing damage to healthy tissues. Cemadotin’s potent cytotoxicity makes it an ideal candidate for such targeted delivery systems.

Pharmacokinetics Studies

Pharmacokinetic studies of Cemadotin have provided insights into its distribution , metabolism , and excretion . Understanding these parameters is crucial for optimizing dosing regimens and minimizing side effects in patients.

Drug Resistance Research

Research on Cemadotin includes studying its effectiveness against drug-resistant cancer cells . Overcoming drug resistance is a significant challenge in oncology, and Cemadotin’s unique binding site in tubulin may offer a new approach to tackle this issue.

Advancements in Chemistry

Cemadotin’s development has contributed to advancements in the field of medicinal chemistry, particularly in the synthesis of peptide analogues . Its structure and function serve as a model for designing new compounds with improved therapeutic profiles.

Mécanisme D'action

Target of Action

Cemadotin primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, enabling transportation within cells, and facilitating cell division .

Mode of Action

Cemadotin interacts with tubulin by binding at a novel site . This binding suppresses spindle microtubule dynamics, a process critical for cell division . By blocking cells at mitosis, Cemadotin inhibits cell proliferation .

Biochemical Pathways

The primary biochemical pathway affected by Cemadotin is the microtubule dynamics pathway . By binding to tubulin, Cemadotin suppresses the dynamic instability of microtubules, reducing the rate and extent of their growth and shortening . This disruption of microtubule dynamics leads to the blockage of cells at mitosis, thereby inhibiting cell proliferation .

Pharmacokinetics

Cemadotin has been administered as a rapid intravenous bolus injection and as a 5-day continuous intravenous infusion . The drug exhibits apparent first-order pharmacokinetics across the tested dose range . The elimination half-life is approximately 10.3 hours, and the total blood clearance and apparent volume of distribution at steady state are 0.8 L/hour/m^2 and 9.6 L/m^2, respectively .

Result of Action

The primary result of Cemadotin’s action is the suppression of cell proliferation, particularly in cancer cells . By binding to tubulin and disrupting microtubule dynamics, Cemadotin blocks cells at mitosis, preventing them from dividing and proliferating . This makes Cemadotin a promising candidate for cancer chemotherapeutic applications .

Safety and Hazards

The principal dose-limiting toxicity of Cemadotin is reversible dose-related neutropenia . Other toxicities include nausea, vomiting, drug fever, pain at the tumor site, and asthenia . In case of exposure, it’s recommended to avoid breathing vapors, mist, dust, or gas, ensure adequate ventilation, and use personal protective equipment .

Orientations Futures

The mechanism of the observed cardiovascular side effect is still unclear . In case that high peak blood levels are critical with respect to the observed toxicity, prolongation of the drug administration either as continuous infusion or a split mode (repetitive drug application over 3-5 days) should avoid this problem . Phase I trials with such application modes are in progress .

Propriétés

IUPAC Name |

N-benzyl-1-[1-[2-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56N6O5/c1-22(2)28(37-32(43)29(23(3)4)38(7)8)34(45)39(9)30(24(5)6)35(46)41-20-14-18-27(41)33(44)40-19-13-17-26(40)31(42)36-21-25-15-11-10-12-16-25/h10-12,15-16,22-24,26-30H,13-14,17-21H2,1-9H3,(H,36,42)(H,37,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAKVDNHFRWJKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3)NC(=O)C(C(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-N(Me2)Val-DL-Val-DL-N(Me)Val-DL-Pro-DL-Pro-NHBn | |

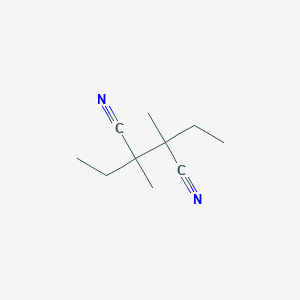

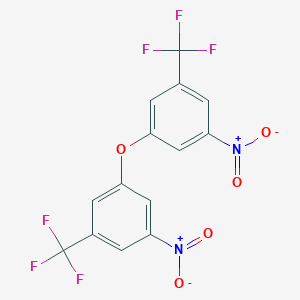

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

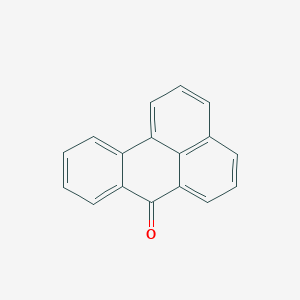

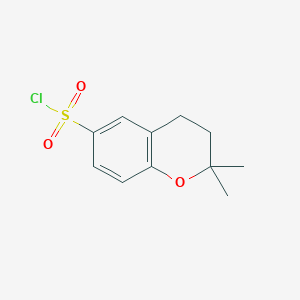

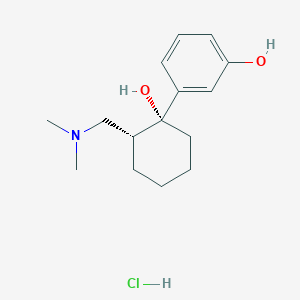

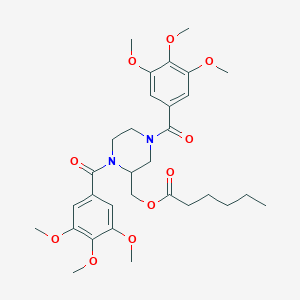

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.